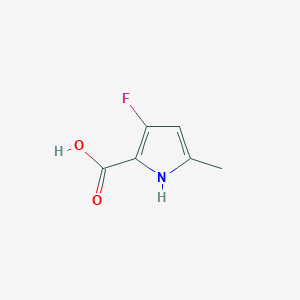
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride. The reaction conditions must be carefully controlled to prevent polymerization and ensure regioselectivity .
Industrial Production Methods
Industrial production methods for fluorinated pyrroles often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity due to the position of the fluorine atom.
3-Methyl-1H-pyrrole-2-carboxylicacid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Methyl-1H-pyrrole-2-carboxylicacid: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid is unique due to the presence of both a fluorine atom and a methyl group on the pyrrole ring. This combination enhances its stability, reactivity, and potential for various applications compared to non-fluorinated or differently substituted pyrroles.
Biological Activity
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the electrophilic fluorination of 5-methyl-1H-pyrrole-2-carboxylic acid derivatives. Recent studies have demonstrated various synthetic routes, including the use of Selectfluor as a fluorinating agent, which has been shown to yield high conversions with minimal side products .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Electrophilic Fluorination | Selectfluor | High |
| 2 | Vilsmeier-Haack Formylation | DMF, oxalyl chloride | 68% |
Biological Activity
The biological activity of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been investigated primarily for its antibacterial and antiviral properties.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against S. aureus has been reported as low as 1 μg/mL, demonstrating significant efficacy . Additionally, analogs of this compound have shown IC50 values below 32 nM against bacterial DNA gyrase, suggesting strong inhibition potential .
Case Studies
Several case studies highlight the therapeutic potential of pyrrole derivatives:
- Antibacterial Efficacy : A study evaluated several pyrrole derivatives, including 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, against multidrug-resistant bacterial strains. The results indicated that modifications to the pyrrole ring significantly enhanced antibacterial potency while reducing lipophilicity .
- Antiviral Screening : In a screening of various heterocyclic compounds for antiviral activity, derivatives similar to 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid showed promising results against the herpes simplex virus (HSV) and vesicular stomatitis virus (VSV), with some compounds exhibiting EC50 values in the low micromolar range .
Properties
Molecular Formula |
C6H6FNO2 |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,1H3,(H,9,10) |
InChI Key |
DWMUMHHIWKDMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















